5-Bromo-6-fluorobenzo[d]thiazol-2-amine
Overview
Description
“5-Bromo-6-fluorobenzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C7H4BrFN2S . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study describes the synthesis of heterocyclic carboxamide derivatives, which could potentially include "this compound" . Another study discusses the synthesis of benzothiazole/benzimidazole-conjugated imidazoles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring substituted with bromine and fluorine atoms . The InChI code for this compound is 1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) .Safety and Hazards
Mechanism of Action
Target of Action
It is known to inhibit cyp1a2 and cyp2c19, which are enzymes involved in drug metabolism .
Mode of Action
Its interaction with its targets (cyp1a2 and cyp2c19) could lead to changes in the metabolism of other drugs or substances that are substrates of these enzymes .
Biochemical Pathways
Given its inhibitory action on cyp1a2 and cyp2c19, it can be inferred that it may affect the metabolic pathways involving these enzymes .
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine include high gastrointestinal absorption and permeability across the blood-brain barrier . Its Log Po/w values indicate its lipophilicity, which can impact its distribution in the body .
Result of Action
Its inhibitory action on cyp1a2 and cyp2c19 could potentially affect the metabolism of other drugs or substances that are substrates of these enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions. It is recommended to keep it in a dark place, sealed, and dry . Furthermore, its action and efficacy can be influenced by factors such as the presence of other drugs (which could be metabolized by CYP1A2 and CYP2C19), the individual’s metabolic state, and genetic variations in the target enzymes .
Properties
IUPAC Name |
5-bromo-6-fluoro-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCKLZZTGOIHCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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